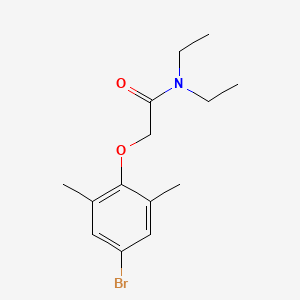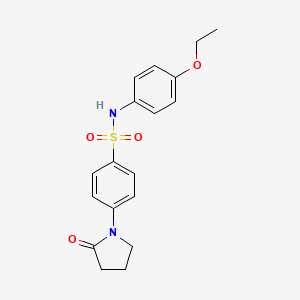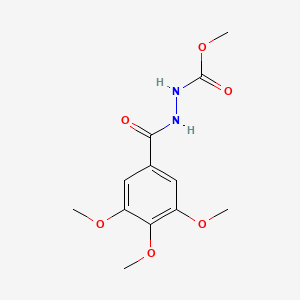
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide (BDDA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDA is a synthetic compound that is used in the development of new drugs, pesticides, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to reduce inflammation, pain, and fever. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the treatment of infections. In addition, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is its ease of synthesis and purification. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide can be synthesized using simple laboratory techniques, and the purity of the product can be achieved through simple purification techniques. However, one of the limitations of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. One of the most promising directions is the development of new drugs based on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. Another future direction for research on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is the investigation of its mechanism of action. Further studies are needed to fully understand how 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide works at the molecular level. Finally, future studies could investigate the potential applications of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide (2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been extensively studied for its potential applications in the development of new drugs, pesticides, and other chemical products. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide and to investigate its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide involves the reaction between 4-bromo-2,6-dimethylphenol and diethyl acetamide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
Aplicaciones Científicas De Investigación
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is in the development of new drugs. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics.
Propiedades
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16(6-2)13(17)9-18-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBJAOGASAVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)

![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)

![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)


![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
